

# Preclinical Efficacy of CUDC-907 in Neuroblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fimepinostat |           |
| Cat. No.:            | B612121      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Neuroblastoma (NB) remains a significant challenge in pediatric oncology, particularly in high-risk and relapsed/refractory cases. The complex genetic and epigenetic landscape of neuroblastoma necessitates the development of novel therapeutic strategies that can overcome resistance to conventional therapies. CUDC-907 (Fimepinostat) is a first-in-class, orally bioavailable small molecule that dually inhibits histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks).[1] This dual-inhibition strategy is particularly relevant for neuroblastoma, a malignancy frequently driven by aberrant signaling through the PI3K/AKT pathway and epigenetic dysregulation, often involving the MYCN oncogene.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of CUDC-907 in neuroblastoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

#### **Mechanism of Action**

CUDC-907 exerts its anti-tumor effects in neuroblastoma through a multi-pronged approach, primarily by simultaneously targeting the PI3K/AKT and HDAC pathways. This dual inhibition leads to a cascade of downstream effects that collectively inhibit tumor growth, induce apoptosis, and reduce the cancer stem cell population.[2][3][4]

The core mechanism involves:



- PI3K Inhibition: CUDC-907 inhibits class I PI3K isoforms, leading to decreased phosphorylation of AKT. This disrupts a critical survival signaling pathway in neuroblastoma cells.[3]
- HDAC Inhibition: By inhibiting class I and II HDACs, CUDC-907 leads to an increase in
  histone acetylation, such as on H3K9, which alters chromatin structure and gene expression.
   [2] This epigenetic modulation can reactivate tumor suppressor genes and inhibit the
  expression of oncogenes.
- MYCN Downregulation: A key consequence of both PI3K and HDAC inhibition is the downregulation of MYCN, a critical driver of neuroblastoma pathogenesis.[1][2] HDAC inhibitors can decrease MYCN transcription, while PI3K/AKT pathway inhibition can reduce MYCN protein stability.[1]
- Induction of Apoptosis: CUDC-907 induces apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[3]
- Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, contributing to its anti-proliferative effects.[2]
- Inhibition of Cancer Stem-like Properties: CUDC-907 has been demonstrated to suppress the stem-like properties of neuroblastoma cells by inhibiting Pentraxin 3 (PTX3), a ligand for the cancer stem cell marker CD44.[1][3] This suggests a potential to target the cellular population responsible for tumor initiation and relapse.
- Suppression of MAPK/ERK Pathway: In addition to the PI3K/AKT pathway, CUDC-907 has also been shown to suppress the MAPK/ERK signaling pathway in neuroblastoma cells.[1][3]

### **Signaling Pathways**

The following diagram illustrates the key signaling pathways affected by CUDC-907 in neuroblastoma.





Click to download full resolution via product page

Caption: CUDC-907 signaling pathways in neuroblastoma.

## **Quantitative Data Summary**



#### In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of CUDC-907 has been evaluated in a panel of human neuroblastoma cell lines, demonstrating potent activity in both MYCN-amplified and MYCN-non-amplified contexts.

| Cell Line  | MYCN Status   | IC50 (nM) | Reference |
|------------|---------------|-----------|-----------|
| SK-N-BE(2) | Amplified     | 5.53      | [3]       |
| IMR32      | Amplified     | 10.25     | [3]       |
| NGP        | Amplified     | 1940      | [2]       |
| LAN-5      | Amplified     | 910       | [2]       |
| SK-N-SH    | Non-amplified | 46.22     | [3]       |
| SH-SY5Y    | Non-amplified | 23.55     | [3]       |
| SK-N-AS    | Non-amplified | 38.96     | [3]       |

Note: IC50 values from different studies may vary due to different experimental conditions.

### In Vitro Effects on Apoptosis and Cell Cycle

CUDC-907 treatment leads to a dose-dependent increase in apoptosis and alters cell cycle distribution in neuroblastoma cell lines.[2]



| Cell Line | Treatment           | Effect on<br>Apoptosis                            | Effect on Cell<br>Cycle                                                    | Reference |
|-----------|---------------------|---------------------------------------------------|----------------------------------------------------------------------------|-----------|
| SH-SY5Y   | 0.5 μM CUDC-<br>907 | 1.45-fold<br>increase in early<br>apoptotic cells | 0.88-fold<br>decrease in S<br>phase, 1.6-fold<br>increase in G2/M<br>phase | [2]       |
| SH-SY5Y   | 1 μM CUDC-907       | 1.74-fold<br>increase in early<br>apoptotic cells | 0.62-fold<br>decrease in S<br>phase, 1.7-fold<br>increase in G2/M<br>phase | [2]       |
| NGP       | 0.5 μM CUDC-<br>907 | 1.46-fold<br>increase in early<br>apoptotic cells | Not Reported                                                               | [2]       |
| NGP       | 1 μM CUDC-907       | 1.86-fold<br>increase in early<br>apoptotic cells | Not Reported                                                               | [2]       |

# **Experimental Protocols Cell Culture**

Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR32, SK-N-SH, SH-SY5Y, SK-N-AS, NGP, LAN-5) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

#### **Cell Viability Assay (CCK-8/MTT)**

- Seed neuroblastoma cells in 96-well plates at a density of 5x10<sup>3</sup> to 1x10<sup>4</sup> cells/well and allow to adhere overnight.
- Treat cells with a serial dilution of CUDC-907 (e.g., 0-100 nM or 0-10  $\mu$ M) for 72 hours.



- Add 10 μL of CCK-8 solution or 20 μL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- For MTT, add 150 μL of DMSO to dissolve formazan crystals.
- Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.
- Calculate the IC50 values using non-linear regression analysis in GraphPad Prism or similar software.



Click to download full resolution via product page

Caption: Cell viability assay workflow.

#### **Colony Formation Assay**

- Plate neuroblastoma cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
- Treat with various concentrations of CUDC-907 (e.g., 2, 4, 8, 16 nM) for 48 hours.[5]
- Replace the medium with fresh, drug-free medium and culture for 10-14 days until visible colonies form.
- Wash the colonies with PBS, fix with 4% paraformaldehyde or 10% formalin for 15-20 minutes.
- Stain with 0.5% crystal violet solution for 10-20 minutes.
- Wash with water, air dry, and count the number of colonies (typically >50 cells).

#### **Apoptosis Assay (Annexin V/PI Staining)**

- Seed cells in 6-well plates and treat with CUDC-907 for 16-24 hours.
- Harvest cells, including any floating cells, and wash with cold PBS.



- Resuspend cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour.

#### **Cell Cycle Analysis**

- Treat cells with CUDC-907 for 16-24 hours.
- Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
- Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
- Incubate for 30 minutes at 37°C.
- Analyze the DNA content by flow cytometry.

#### **Western Blot Analysis**

- Lyse CUDC-907-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against: p-AKT, total AKT, p-ERK, total ERK, MYCN, cleaved caspase-3, Bcl-2, Bax, acetyl-Histone H3, and GAPDH or β-actin as a loading control.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.



#### **Sphere Formation Assay**

- Plate single cells in ultra-low attachment plates or flasks in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
- Treat with various concentrations of CUDC-907.
- Culture for 7-14 days and count the number of neurospheres.

#### In Vivo Xenograft Studies

- Subcutaneously inject neuroblastoma cells (e.g., 1x10<sup>7</sup> SK-N-BE(2) cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Administer CUDC-907 orally (p.o.) at a specified dose and schedule (e.g., 25 mg/kg daily).[3]
- Measure tumor volume and body weight regularly (e.g., every 2-3 days).
- At the end of the study, excise tumors for further analysis (e.g., IHC, Western blot).



Click to download full resolution via product page

Caption: In vivo xenograft study workflow.

#### **Mechanisms of Resistance**

While CUDC-907 has shown significant preclinical promise, understanding potential resistance mechanisms is crucial for its clinical development. Studies in other cancer types, such as pancreatic cancer, suggest that long-term treatment with CUDC-907 may lead to the compensatory activation of the mTOR and MEK/ERK signaling pathways.[6][7] This suggests that combination therapies targeting these escape pathways could be a strategy to overcome resistance.



#### **Clinical Development**

Preclinical findings have paved the way for clinical investigations of CUDC-907. A phase 1 trial (NCT01742988) has been conducted in adults with relapsed or refractory lymphoma and multiple myeloma.[8] Of particular relevance to pediatrics, a phase 1 study (NCT02909777) has evaluated CUDC-907 in children and young adults with relapsed or refractory solid tumors, including neuroblastoma, CNS tumors, and lymphoma.[9][10][11] An expansion cohort in this study is planned to further evaluate the recommended phase 2 dose in patients with MYCN-amplified neuroblastoma.[12]

#### Conclusion

CUDC-907 is a promising therapeutic agent for neuroblastoma with a well-defined dual mechanism of action targeting both epigenetic and key survival signaling pathways. Preclinical studies have consistently demonstrated its potent anti-tumor activity in vitro and in vivo, particularly through the downregulation of the critical oncogene MYCN and the inhibition of cancer stem-like properties. The data summarized in this guide provide a strong rationale for the continued clinical investigation of CUDC-907 as a single agent or in combination with other therapies for the treatment of high-risk and relapsed/refractory neuroblastoma. The detailed protocols provided herein serve as a resource for researchers to further explore the therapeutic potential of this novel dual inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]







- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity and mechanism of resistance of the novel HDAC and PI3K dual inhibitor CUDC-907 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Trial: NCT02909777 My Cancer Genome [mycancergenome.org]
- 10. UCSF Lymphoma Trial → CUDC-907 in Children and Young Adults With Relapsed or Refractory Solid Tumors, CNS Tumors, or Lymphoma [clinicaltrials.ucsf.edu]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Preclinical Efficacy of CUDC-907 in Neuroblastoma: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b612121#preclinical-studies-of-cudc-907-in-neuroblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com